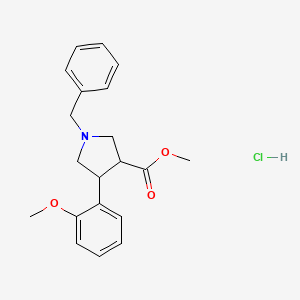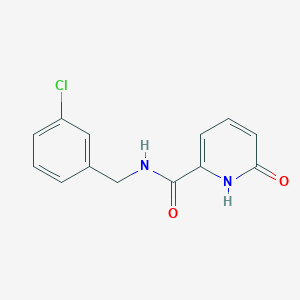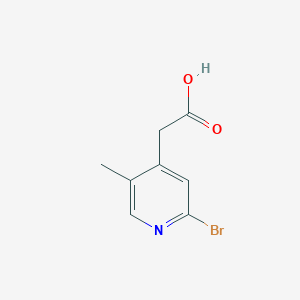
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenanthrene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted phenanthrene derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Medicinal Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various substrates. The boron atom can form reversible covalent bonds with nucleophiles, facilitating various chemical transformations. The phenanthrene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-2-boronic acid: A precursor to 4,4,5,5-Tetramethyl-2-(phenanthren-2-yl)-1,3,2-dioxaborolane.
Pinacolborane: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: A structurally similar compound with a naphthalene moiety instead of phenanthrene.
Uniqueness
This compound is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C20H21BO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-phenanthren-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-11-12-18-15(13-16)10-9-14-7-5-6-8-17(14)18/h5-13H,1-4H3 |
InChI Key |
ICESCNGNKLTYAZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500940.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500945.png)
![2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)

![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500965.png)
![4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B12500978.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B12500986.png)
![2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate](/img/structure/B12500987.png)

![isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B12500997.png)
![N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]aniline](/img/structure/B12501005.png)
![Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12501021.png)
